molecular formula C6H13O9P B3062474 D-Mannose 1-phosphate CAS No. 27251-84-9

D-Mannose 1-phosphate

Cat. No.: B3062474
CAS No.: 27251-84-9
M. Wt: 260.14 g/mol
InChI Key: HXXFSFRBOHSIMQ-QTVWNMPRSA-N
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Description

D-Mannose 1-Phosphate is a phosphorylated sugar molecule that plays a crucial role in glycosylation processes. It is an intermediate in the biosynthesis of glycoproteins and glycolipids, which are essential for various cellular functions. The compound is involved in the conversion of D-Mannose 6-Phosphate to GDP-Mannose, a key donor substrate for mannosyltransferases .

Preparation Methods

Synthetic Routes and Reaction Conditions: A novel and efficient method for the preparation of D-Mannose 1-Phosphate involves the phosphitylation of tetraacetylated D-Mannose, followed by hydrolysis to yield H-phosphonate monoester. This is then silylated, followed by oxidative coupling and hydrolysis to give protected this compound. Finally, deprotection of tetraacetylated this compound affords this compound in excellent yield .

Industrial Production Methods: Industrial production methods for this compound typically involve enzymatic processes. The conversion of D-Mannose 6-Phosphate to this compound is catalyzed by the enzyme phosphomannomutase. This enzymatic method is preferred due to its specificity and efficiency .

Chemical Reactions Analysis

Types of Reactions: D-Mannose 1-Phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

D-Mannose 1-Phosphate exerts its effects primarily through its role in glycosylation processes. It is converted to GDP-Mannose, which serves as a donor substrate for mannosyltransferases involved in the synthesis of glycoproteins and glycolipids. These glycosylated molecules are essential for cell-cell communication, protein folding, and membrane structure .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific role in the biosynthesis of GDP-Mannose and its involvement in glycosylation processes. Unlike other phosphorylated sugars, it is specifically required for the synthesis of mannose-containing glycoproteins and glycolipids .

Properties

IUPAC Name

[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13O9P/c7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13/h2-10H,1H2,(H2,11,12,13)/t2-,3-,4+,5+,6?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXXFSFRBOHSIMQ-QTVWNMPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OP(=O)(O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@@H](C(O1)OP(=O)(O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13O9P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60949986
Record name D-Mannose, 1-(dihydrogen phosphate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60949986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27251-84-9
Record name Mannose phosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27251-84-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mannose 1-phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027251849
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Mannose, 1-(dihydrogen phosphate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60949986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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